molecular formula C10H22O B14702241 2,6-Dimethyl-3-octanol CAS No. 18479-55-5

2,6-Dimethyl-3-octanol

Cat. No.: B14702241
CAS No.: 18479-55-5
M. Wt: 158.28 g/mol
InChI Key: MSDBCXHVDKLCCF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-octanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octane chain, which is further substituted with two methyl groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-octanol can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl magnesium halide reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 2,6-dimethyl-3-octanone with methyl magnesium bromide in the presence of a solvent like tetrahydrofuran (THF) can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3-octanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or THF.

    Substitution: SOCl2, phosphorus tribromide (PBr3), in inert solvents.

Major Products:

    Oxidation: 2,6-Dimethyl-3-octanone or 2,6-Dimethyl-3-octanal.

    Reduction: Various alcohols or hydrocarbons depending on the specific conditions.

    Substitution: Alkyl halides like 2,6-Dimethyl-3-octyl chloride.

Scientific Research Applications

2,6-Dimethyl-3-octanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-octanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrophobic octane chain can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    3-Octanol: Another alcohol with a hydroxyl group on the third carbon but without the methyl substitutions.

    2,6-Dimethyl-4-heptanol: Similar structure but with the hydroxyl group on the fourth carbon.

    2,6-Dimethyl-3-heptanol: Similar structure but with a shorter carbon chain.

Uniqueness: 2,6-Dimethyl-3-octanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the second and sixth positions enhances its hydrophobicity and influences its reactivity compared to other similar alcohols .

Properties

CAS No.

18479-55-5

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,6-dimethyloctan-3-ol

InChI

InChI=1S/C10H22O/c1-5-9(4)6-7-10(11)8(2)3/h8-11H,5-7H2,1-4H3

InChI Key

MSDBCXHVDKLCCF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C(C)C)O

Origin of Product

United States

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